molecular formula C17H25NO2 B14348390 2-Ethylhexyl 3-(4-aminophenyl)prop-2-enoate CAS No. 90336-23-5

2-Ethylhexyl 3-(4-aminophenyl)prop-2-enoate

Cat. No.: B14348390
CAS No.: 90336-23-5
M. Wt: 275.4 g/mol
InChI Key: BTYPJJVENBMXCM-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3-(4-aminophenyl)prop-2-enoate is an organic compound with a complex structure that includes an ethylhexyl group, an aminophenyl group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3-(4-aminophenyl)prop-2-enoate typically involves the esterification of 3-(4-aminophenyl)prop-2-enoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 3-(4-aminophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Ethylhexyl 3-(4-aminophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3-(4-aminophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl 3-(4-aminophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90336-23-5

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

2-ethylhexyl 3-(4-aminophenyl)prop-2-enoate

InChI

InChI=1S/C17H25NO2/c1-3-5-6-14(4-2)13-20-17(19)12-9-15-7-10-16(18)11-8-15/h7-12,14H,3-6,13,18H2,1-2H3

InChI Key

BTYPJJVENBMXCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)N

Origin of Product

United States

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